molecular formula C29H39NO10 B607504 Fmoc-NH-PEG6-CH2COOH CAS No. 437655-96-4

Fmoc-NH-PEG6-CH2COOH

Cat. No. B607504
CAS RN: 437655-96-4
M. Wt: 561.63
InChI Key: HANLHKUCDRJGKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-NH-PEG6-CH2COOH is a PEG linker containing an Fmoc-protected amine and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The Fmoc group can be deprotected under basic conditions to obtain the free amine which can be used for further conjugations .


Synthesis Analysis

The synthesis of Fmoc-NH-PEG6-CH2COOH typically involves the following steps :

  • React the α-amino acid with the PEG under suitable reaction conditions to form Fmoc-NH-PEG6-CH2COOH .


Molecular Structure Analysis

The molecular formula of Fmoc-NH-PEG6-CH2COOH is C29H39NO10 . Its exact mass is 561.26 and its molecular weight is 561.630 . The molecule contains a total of 81 bonds, including 42 non-H bonds, 14 multiple bonds, 23 rotatable bonds, 2 double bonds, and 12 aromatic bonds .


Chemical Reactions Analysis

The Fmoc group in Fmoc-NH-PEG6-CH2COOH can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC or DCC) to form a stable amide bond .


Physical And Chemical Properties Analysis

Fmoc-NH-PEG6-CH2COOH has a molecular weight of 561.6 g/mol . The elemental analysis shows that it contains C (62.02%), H (7.00%), N (2.49%), and O (28.49%) .

Safety And Hazards

Fmoc-NH-PEG6-CH2COOH is a chemical substance that should be handled with care . Direct contact with skin and eyes should be avoided, and appropriate protective gloves and eyewear should be worn during handling . Adequate ventilation should be provided to avoid inhaling its dust . It should be stored sealed in a dry, cool place, away from fire sources and combustible materials .

Future Directions

Fmoc-NH-PEG6-CH2COOH is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) and is also a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . Its use in these areas of research suggests potential future directions in the development of new therapeutics .

properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H39NO10/c31-28(32)22-39-20-19-38-18-17-37-16-15-36-14-13-35-12-11-34-10-9-30-29(33)40-21-27-25-7-3-1-5-23(25)24-6-2-4-8-26(24)27/h1-8,27H,9-22H2,(H,30,33)(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANLHKUCDRJGKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H39NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-NH-PEG6-CH2COOH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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